2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Description
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Properties
CAS No. |
1511704-34-9 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
InChI Key |
XWASPNMCRDQNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C(=O)N1)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, a related compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antiviral Properties
There is emerging evidence suggesting that this class of compounds may possess antiviral activity. In vitro studies indicate that derivatives can inhibit viral replication in cell cultures, particularly against RNA viruses. The proposed mechanism includes interference with viral RNA polymerase, thus preventing viral genome replication .
Anticancer Potential
Research has also focused on the anticancer properties of pyrimidine derivatives. In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through activation of caspase pathways and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 2-(2-methoxypropan-2-yl)-6-oxo compounds. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria. The study concluded that structural modifications could enhance activity .
Case Study 2: Antiviral Activity
In a controlled laboratory setting, a compound structurally related to 2-(2-methoxypropan-2-yl)-6-oxo demonstrated significant antiviral activity against influenza virus strains. The IC50 values were reported at approximately 0.5 µM, indicating strong potential for therapeutic applications in viral infections .
Case Study 3: Cancer Cell Line Testing
A recent investigation into the anticancer properties of this compound revealed that treatment with varying concentrations led to a dose-dependent reduction in cell viability of MCF7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with 20 µM concentration .
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula: . Its structure includes a pyrimidine ring with carboxylic acid and ketone functional groups, which are significant for its reactivity and biological activity. The compound's SMILES representation is CC(C)(C1=NC=C(C(=O)N1)C(=O)O)OC, which indicates the presence of methoxy and propan-2-yl groups that may influence its solubility and interaction with biological targets .
Biological Activities
Research into the biological activities of this compound is limited; however, compounds with similar structural motifs often exhibit various pharmacological properties. For instance:
- Antiviral Activity : Compounds containing pyrimidine derivatives have been studied for their antiviral properties, particularly against viruses like herpes simplex virus (HSV) and varicella-zoster virus (VZV). The structural similarity to nucleosides suggests potential antiviral mechanisms.
- Antitumor Activity : Pyrimidine derivatives are also known for their anticancer properties. Studies indicate that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups provide sites for further chemical modifications, making it valuable in organic synthesis. The ability to modify the carboxylic acid group can lead to the development of prodrugs or conjugates with improved pharmacokinetic profiles.
Case Studies
While specific case studies on 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid are scarce, related compounds have been investigated:
- Synthesis of Antiviral Agents : A study demonstrated the synthesis of various pyrimidine derivatives that exhibited antiviral activity against HSV. These compounds were evaluated for their efficacy in vitro, showing promising results that could be extrapolated to similar structures .
- Anticancer Drug Development : Research focusing on pyrimidine-based compounds has led to the identification of novel anticancer agents. These studies often involve modifications to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic: How can the synthesis of 2-(2-methoxypropan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid be optimized for improved yield and purity?
Methodological Answer:
- Reagent Selection : Use DMF as a solvent and anhydrous potassium carbonate as a base to facilitate alkylation reactions, as demonstrated in analogous pyrimidine syntheses (e.g., 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) .
- Reaction Conditions : Optimize reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios (1:1 molar ratio of starting materials to alkylating agents) to minimize side products .
- Purification : Crystallization from ethanol or water yields pure crystals, as validated by single-crystal X-ray diffraction (SCXRD) and NMR .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the methoxypropan-2-yl group (δ ~3.27 ppm for CH3O, δ ~70.25 ppm for OCH2) and the dihydropyrimidine ring (δ ~13.55 ppm for NH, δ ~162.05 ppm for C=O) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1660–1740 cm⁻¹) and hydroxyl (O-H, ~2500–3300 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) via combustion analysis .
Basic: How can solubility profiles be systematically determined for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (hexane) under controlled temperatures (25°C–60°C).
- UV-Vis Spectroscopy : Quantify solubility by measuring absorbance at λmax in saturated solutions .
- HPLC : Monitor solubility-related impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How does the crystal structure influence the compound’s chemical reactivity and stability?
Methodological Answer:
- Hydrogen Bonding : SCXRD reveals centrosymmetric dimers via N–H···O bonds, which stabilize the solid-state structure and may reduce hydrolytic degradation .
- Planarity Analysis : The dihydropyrimidine ring’s near-planar geometry (bond angles ~109.5°) enhances π-π stacking interactions, affecting solubility and catalytic activity .
- Reactivity Prediction : Use computational tools (e.g., DFT) to model electron density distributions and identify reactive sites (e.g., carbonyl groups for nucleophilic attacks) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
- Derivatization : Modify substituents (e.g., methoxypropan-2-yl to benzyl or thiophene groups) and evaluate bioactivity changes, as seen in related pyrimidine derivatives .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and antimicrobial activity (MIC determination) .
- Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase or tubulin) using software like AutoDock to prioritize synthetic targets .
Advanced: How should contradictory data (e.g., NMR vs. SCXRD) be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR-derived proton environments with SCXRD bond lengths (e.g., C=O bond ~1.22 Å) to confirm consistency .
- Dynamic Effects : Account for solution-phase conformational flexibility (NMR) vs. rigid crystal structures (SCXRD) by performing variable-temperature NMR .
- Computational Refinement : Use molecular dynamics (MD) simulations to reconcile discrepancies between experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
